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Introduction

FT836 is an investigational, off-the-shelf, induced pluripotent stem cell (iPSC)-derived chimeric
antigen receptor (CAR) T-cell therapy engineered to target solid tumors.[1][2] Developed by
Fate Therapeutics, FT836 is designed to overcome key challenges in treating solid tumors with
cell-based therapies, including tumor antigen heterogeneity, the immunosuppressive tumor
microenvironment, and host-versus-graft rejection. This technical guide provides a
comprehensive overview of the publicly available preclinical data on FT836's anti-tumor activity,
focusing on its mechanism of action, experimental validation, and future clinical potential.

Mechanism of Action: Targeting MICA/B with a
Novel CAR Design

FT836 targets the MHC class I-related proteins A (MICA) and B (MICB), stress-induced ligands
that are frequently overexpressed on a wide range of solid tumors but have limited expression
on healthy tissues.[1][2] A common tumor escape mechanism involves the proteolytic shedding
of MICA/B from the cancer cell surface, preventing recognition by native immune cells. FT836
is engineered with a novel CAR that specifically targets the membrane-proximal a3 domain of
MICA/B.[1][2] This unique targeting strategy is designed to prevent MICA/B shedding, thereby
stabilizing the target antigen on the tumor cell surface and promoting robust and sustained anti-
tumor activity.[1][2]
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Caption: FT836 CAR binding to the MICA/B a3 domain on tumor cells, initiating downstream
signaling for T-cell activation and effector functions.

The "Sword & Shield" Technology for Enhanced
Persistence

A significant hurdle for allogeneic cell therapies is rejection by the host immune system. FT836
incorporates Fate Therapeutics' proprietary "Sword & Shield" technology to overcome this
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challenge. This system is comprised of two key genetic modifications:

e Alloimmune Defense Receptor (ADR): A 4-1BB-based CAR that targets and eliminates
alloreactive host immune cells.

o CD58 Knockout: Deletion of the CD58 protein on the FT836 cell surface, which is a key
ligand for the CD2 receptor on T cells and NK cells, thereby evading recognition and attack
by the host immune system.

This dual approach is designed to allow FT836 to persist and exert its anti-tumor activity
without the need for patient lymphodepletion, a common and often toxic conditioning regimen
required for other cell therapies.[3]
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Caption: The "Sword & Shield" technology of FT836, illustrating the dual mechanism of host
immune cell elimination and evasion.

Preclinical Anti-Tumor Activity

Preclinical studies have demonstrated that FT836 exhibits potent and durable anti-tumor
activity across a broad range of solid tumor types.[1][2] The data, primarily presented at the

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://jitc.bmj.com/content/12/Suppl_2/A302
https://www.benchchem.com/product/b611022?utm_src=pdf-body-img
https://synapse.patsnap.com/blog/fate-therapeutics-presents-preclinical-data-on-micab-targeted-car-t-cell-therapy-ft836
https://www.fatetherapeutics.com/pipeline/immuno-oncology-candidates/ft836/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

2024 Society for Immunotherapy of Cancer (SITC) 39th Annual Meeting, highlights the robust
in vitro and in vivo efficacy of FT836.[1][2]

In Vitro Cytotoxicity

Note: Specific quantitative data from in vitro cytotoxicity assays, such as EC50 values and
time-course killing assays, have not been publicly released. The following table summarizes

the qualitative findings.

FT836-mediated

Target Cell Line Tumor Type MICA/B Expression .
Killing
] Lung, Gastric, ] Potent and specific
Various ] Varied .
Ovarian, Prostate killing observed

In Vivo Tumor Growth Inhibition

Note: Detailed quantitative data from in vivo studies, including tumor growth inhibition (TGI)
percentages and survival curves, are not publicly available. The table below provides a
qualitative summary of the reported in vivo anti-tumor activity.

Tumor Model Cancer Type Key Findings

Potent and durable anti-tumor

Xenograft Broad array of solid tumors o
activity observed

Functional persistence in the

presence of alloreactive T-cells

Combination Therapy

Preclinical evidence suggests that the anti-tumor activity of FT836 can be enhanced when
used in combination with standard-of-care cancer therapies.[1][2]

o Chemotherapy and Radiation: In vitro treatment of tumor cells with chemotherapy or
radiation has been shown to upregulate MICA/B expression, leading to enhanced cytolytic
activity of FT836.[1][2]
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e Antibody-Dependent Cellular Cytotoxicity (ADCC): FT836 is also engineered with a high-
affinity, non-cleavable CD16a (hnCD16) Fc receptor, enabling it to mediate ADCC in
combination with therapeutic antibodies.[4][5]

Experimental Protocols

Note: Detailed, step-by-step experimental protocols for the preclinical studies of FT836 have
not been made publicly available. The following is a high-level description of the likely
methodologies employed based on the reported findings.

IPSC-derived CAR T-cell Generation

FT836 is manufactured from a clonal master induced pluripotent stem cell (iPSC) line. This line
undergoes multiplexed genetic engineering to introduce the MICA/B-targeting CAR, the "Sword
& Shield" components, and other functional enhancements. The engineered iPSCs are then
differentiated into a uniform population of CD8+ T cells.

In Vitro Cytotoxicity Assays

Standard chromium-51 release assays or newer non-radioactive methods were likely used to
assess the ability of FT836 to lyse MICA/B-expressing tumor cell lines. These assays typically
involve co-culturing FT836 effector cells with target tumor cells at various effector-to-target
ratios and measuring the release of a cytoplasmic marker from lysed target cells.

In Vivo Xenograft Models

To evaluate the in vivo anti-tumor activity, immunodeficient mice were likely implanted with
human solid tumor cell lines. Once tumors were established, mice would have been treated
with FT836, and tumor growth would be monitored over time using caliper measurements.
Animal survival would also be a key endpoint. To assess the efficacy of the "Sword & Shield"
technology, models with co-engrafted human peripheral blood mononuclear cells (PBMCs) may
have been used to simulate a human immune system.

Experimental Workflow for Preclinical Evaluation
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Caption: A generalized workflow for the preclinical development and evaluation of FT836.

Summary and Future Directions

The preclinical data for FT836 demonstrate a promising anti-tumor profile for this novel, iPSC-
derived CAR T-cell therapy. Its unique targeting of the a3 domain of MICA/B, combined with the
innovative "Sword & Shield" technology, suggests the potential for potent and durable efficacy
against a wide range of solid tumors without the need for lymphodepleting chemotherapy. The
enhancement of its activity in combination with standard cancer treatments further broadens its
therapeutic potential. While the publicly available data is currently limited to qualitative
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descriptions, the initiation of a Phase 1 clinical trial will provide further insights into the safety
and efficacy of FT836 in patients with advanced solid tumors. Continued research and
publication of detailed preclinical and clinical data will be crucial for fully understanding the
therapeutic potential of this next-generation cell therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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